N-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide
Description
N-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide is a sulfonamide derivative featuring a pyrrolidine core substituted with a thiazole heterocycle. Structural characterization of such compounds often relies on crystallographic tools like SHELX for refinement and ORTEP for visualization .
Properties
IUPAC Name |
N-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S2/c1-11(16(2,13)14)8-3-5-12(7-8)9-10-4-6-15-9/h4,6,8H,3,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAMPAAGATWDBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=CS2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate amines with dihaloalkanes.
Coupling of Thiazole and Pyrrolidine Rings: The thiazole and pyrrolidine rings are coupled using a suitable linker, such as a sulfonamide group, under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiazole or pyrrolidine rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, while the pyrrolidine ring may enhance binding affinity. The sulfonamide group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Analogs
The primary analog identified is N-methyl-N-[1-(2-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-pyrrolidin-3-yl]-methanesulfonamide (Patent EP 2 402 347 A1) . Below is a comparative analysis:
Table 1: Structural and Inferred Pharmacological Properties
Structural Differences and Implications
Heterocyclic Substituents: The thiazole group in the target compound is smaller and less planar than the thienopyrimidine-morpholine moiety in the patent compound. This difference may influence binding pocket compatibility in biological targets. Thiazoles often participate in hydrogen bonding and π-stacking, whereas thienopyrimidines are associated with broader kinase inhibition profiles . The morpholine group in the patent compound likely enhances solubility and metabolic stability, a common strategy in drug design.
In contrast, the thiazole’s compact structure may favor selectivity for specific targets.
Synthetic Accessibility :
Pharmacological Considerations (Inferred)
- Target Affinity: Thienopyrimidine derivatives are well-documented in kinase inhibitors (e.g., PI3K, EGFR), suggesting the patent compound may have broader therapeutic applications. The thiazole derivative’s smaller structure could favor niche targets like carbonic anhydrases or bacterial enzymes.
- Metabolic Stability : Morpholine’s electron-rich oxygen may reduce CYP450-mediated metabolism in the patent compound, whereas the thiazole’s sulfur could lead to alternate metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
